Dipraglurant

Catalog No.
S526287
CAS No.
872363-17-2
M.F
C16H12FN3
M. Wt
265.2914
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipraglurant

CAS Number

872363-17-2

Product Name

Dipraglurant

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine

Molecular Formula

C16H12FN3

Molecular Weight

265.2914

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

Solubility

Soluble in DMSO, not in water

Synonyms

ADX-48621; ADX48621; ADX 48621; Dipraglurant

Description

The exact mass of the compound Dipraglurant is 265.1015 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dipraglurant is a small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. This means it binds to a specific site on the mGluR5 receptor and inhibits its activity, rather than directly activating it. mGluR5 is a protein found in the brain that plays a role in various neurological functions, including motor control, learning, and memory []. By inhibiting mGluR5, dipraglurant has the potential to modulate these functions and offer therapeutic benefits in neurological disorders.

Research on Dipraglurant for Movement Disorders

One of the most promising areas of research for dipraglurant is in the treatment of movement disorders, such as dystonia and levodopa-induced dyskinesia (LID) []. Dystonia is a condition characterized by involuntary muscle contractions that cause abnormal postures or tremors. LID is a common side effect of levodopa, a medication used to treat Parkinson's disease. It involves involuntary movements that can be troublesome and impair quality of life.

Studies in animal models have shown that dipraglurant can improve symptoms of dystonia and LID [, ]. For example, a study published in the journal Movement Disorders found that dipraglurant normalized the effects of a genetic mutation that causes dystonia in mice []. These findings suggest that dipraglurant may be a potential therapeutic agent for these conditions.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

265.1015

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Dipraglurant

Dates

Modify: 2023-08-15
1: Sciamanna G, Ponterio G, Tassone A, Maltese M, Madeo G, Martella G, Poli S,
2: Rascol O, Fox S, Gasparini F, Kenney C, Di Paolo T, Gomez-Mancilla B. Use of
3: Bezard E, Pioli EY, Li Q, Girard F, Mutel V, Keywood C, Tison F, Rascol O,

Explore Compound Types